molecular formula C12H15N5O3 B2627210 N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1286717-70-1

N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B2627210
CAS No.: 1286717-70-1
M. Wt: 277.284
InChI Key: JZEMYGUSMMKBGX-UHFFFAOYSA-N
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Description

N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the N2 position, a furan-2-ylmethyl group at the N4 position, a methyl group at the 6 position, and a nitro group at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The ethyl group can be introduced at the N2 position through an alkylation reaction using an ethyl halide. The furan-2-ylmethyl group can be introduced at the N4 position through a nucleophilic substitution reaction using a furan-2-ylmethyl halide. The methyl group at the 6 position can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide. The nitro group at the 5 position can be introduced through a nitration reaction using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.

Major Products

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of these processes.

    DNA Interaction: The compound may intercalate into DNA, affecting DNA replication and transcription.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine can be compared with other similar compounds, such as:

    N2-ethyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitroquinazoline-2,4-diamine: Similar structure but with a quinazoline ring instead of a pyrimidine ring.

    N2-isopropyl-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine: Similar structure but with an isopropyl group at the N2 position instead of an ethyl group.

    N2-ethyl-N4-(benzyl)-6-methyl-5-nitropyrimidine-2,4-diamine: Similar structure but with a benzyl group at the N4 position instead of a furan-2-ylmethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-N-ethyl-4-N-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-3-13-12-15-8(2)10(17(18)19)11(16-12)14-7-9-5-4-6-20-9/h4-6H,3,7H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMYGUSMMKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(C(=N1)NCC2=CC=CO2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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